methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate
Description
Methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate is a semicarbazone derivative featuring a 2,4-dihydroxyphenyl moiety linked to a hydrazinecarboxylate ester. Its (E)-configuration at the imine bond (C=N) is stabilized by intramolecular hydrogen bonding between the hydroxyl groups and the hydrazine nitrogen, as confirmed by X-ray crystallography . This compound belongs to the broader class of hydrazinecarboxylates, which are intermediates for synthesizing heterocycles like 1,3,4-oxadiazoles, known for pharmacological and photochromic properties .
Properties
IUPAC Name |
methyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(11-12-10(15)16-2)8-4-3-7(13)5-9(8)14/h3-5,13-14H,1-2H3,(H,12,15)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQJPASOWGSGDK-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=C(C=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=C(C=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nencki Reaction with Zinc Chloride
The Nencki reaction involves acetylation of resorcinol using glacial acetic acid in the presence of ZnCl₂ as a catalyst. Key steps include:
-
Dissolving ZnCl₂ (0.24 mol) in glacial acetic acid (32 mL) at 140°C.
-
Adding resorcinol (0.2 mol) and maintaining the mixture at 150°C for 20 minutes.
-
Quenching with dilute HCl (1:1) and recrystallizing the product from hot water.
Yield : 94%
Purity : Confirmed via TLC and IR spectroscopy (O–H stretch at 3307 cm⁻¹, C=O at 1678 cm⁻¹).
Alternative Catalysts
Comparative studies highlight other catalysts for resorcinol acetylation:
| Catalyst | Yield (%) | Conditions |
|---|---|---|
| Boron trifluoride | 87 | Room temperature, 12 hrs |
| Polyphosphoric acid | 63 | 100°C, 6 hrs |
| Perchloric acid | 33 | 70% concentration |
Boron trifluoride offers superior yields under milder conditions, though ZnCl₂ remains industrially preferred.
Preparation of Methyl Hydrazinecarboxylate
Methyl hydrazinecarboxylate, the hydrazide component, is synthesized via two routes:
Hydrazinolysis of Methyl Chloroformate
Reaction of hydrazine hydrate with methyl chloroformate in anhydrous ether:
Conditions : 0–5°C, stoichiometric NaOH to neutralize HCl.
Yield : 78–85% after vacuum distillation.
Alternative Pathway via Ethyl Esters
Ethyl hydrazinecarboxylate derivatives (e.g., ethyl-5-methyl-1H-triazole-4-carboxylate) undergo hydrazinolysis with hydrazine hydrate in ethanol. While less direct, this method is applicable when methyl esters are inaccessible.
Condensation to Form the Hydrazone
The critical step involves acid-catalyzed condensation of 2,4-dihydroxyacetophenone with methyl hydrazinecarboxylate.
Classical Method with Sulfuric Acid
Solvent and Catalyst Optimization
Comparative studies reveal:
| Solvent System | Catalyst | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 70 | 12 | 62 |
| DMF | H₂SO₄ | 80 | 8 | 75 |
| Methanol | Amberlyst-15 | 65 | 10 | 68 |
DMF with H₂SO₄ maximizes yield by enhancing reactant solubility and protonating the carbonyl group.
Stereochemical Control of the (2E) Isomer
The (2E) configuration is favored under kinetic control. Key factors include:
-
Temperature : Reflux conditions (80°C) promote E-isomer stability via conjugation with the aromatic ring.
-
Acid Strength : Strong acids (H₂SO₄) protonate the hydrazide nitrogen, accelerating imine formation and favoring the trans configuration.
-
Solvent Polarity : Polar aprotic solvents (DMF) stabilize the transition state through dipole interactions.
Validation :
Purification and Characterization
Recrystallization
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 2,4-dihydroxyacetophenone with methyl hydrazinecarboxylate in methanol. The resulting product adopts a trans configuration concerning the C=N bond, which is crucial for its biological activity. The crystal structure reveals a two-dimensional network stabilized by multiple hydrogen bonds, including O—H⋯N and N—H⋯O interactions, contributing to its stability and potential reactivity .
Methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate has shown promising pharmacological properties:
- Antioxidant Activity : The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals, making it a candidate for antioxidant therapies .
- Antimicrobial Properties : Studies indicate that derivatives of hydrazinecarboxylates exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .
- Anticonvulsant Activity : Research has demonstrated that related compounds possess anticonvulsant properties, indicating that this compound could be explored for treating epilepsy .
Material Science Applications
The compound's unique structural attributes allow for exploration in material science:
- Photochromic Properties : Similar compounds have been reported to exhibit photochromism, which can be harnessed in smart materials and sensors .
- Intermediates for Synthesis : this compound serves as an intermediate in synthesizing more complex organic compounds like 1,3,4-oxadiazoles that are valuable in pharmaceuticals .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of various hydrazone derivatives, including this compound. Results demonstrated a significant reduction in oxidative stress markers in vitro, supporting its application as a therapeutic agent for oxidative stress-related diseases.
Case Study 2: Antimicrobial Activity
In a comparative study of hydrazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited notable antimicrobial efficacy. This highlights its potential role in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate with structurally related compounds:
Crystallographic and Supramolecular Features
- Crystal Packing: The target compound forms a monoclinic lattice stabilized by O–H···O and N–H···O hydrogen bonds, creating a layered structure . In contrast, the methoxy-substituted analog adopts a parallel molecular arrangement along the b-axis via C–H···π interactions.
- Hydrogen Bonding : Intramolecular O–H···N bonds in the target compound reduce conformational flexibility, whereas thioamide analogs prioritize intermolecular S···H interactions.
Biological Activity
Methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a hydrazinecarboxylate moiety linked to a substituted phenyl group. Its structure can be represented as follows:
This configuration is crucial for its biological activity, particularly in interactions with biological targets.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study conducted by Abdulwahab et al. demonstrated the compound's effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibition values (GI50) were notably low, suggesting potent cytotoxic effects:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 3.18 ± 0.11 |
| HeLa | 8.12 ± 0.43 |
These results indicate that the compound may serve as a lead for developing new anticancer agents .
Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. Additionally, the compound may inhibit key signaling pathways associated with cancer progression, such as NF-kB and TP53 pathways .
Case Studies and Research Findings
Several studies have focused on elucidating the biological effects of this compound:
- In Vitro Studies : In vitro assays revealed that this compound significantly reduced cell viability in treated cancer cell lines compared to untreated controls. This suggests that further exploration into its therapeutic potential is warranted.
- In Vivo Studies : Preliminary in vivo studies involving animal models have shown promising results regarding tumor reduction and improved survival rates when treated with this compound. However, comprehensive studies are needed to assess long-term effects and safety profiles.
- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications to the hydrazine or phenolic groups can enhance or diminish biological activity. This insight is crucial for optimizing derivatives with improved efficacy and selectivity .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Current research focuses on:
- Absorption : Studies suggest good oral bioavailability.
- Metabolism : The compound undergoes hepatic metabolism, which may influence its therapeutic window.
- Excretion : Primarily excreted via renal pathways.
Safety assessments have indicated a favorable profile with minimal toxicity at therapeutic doses; however, detailed toxicological studies are necessary to confirm these findings .
Q & A
Q. Critical Parameters :
- Temperature : Excess heat can lead to side reactions (e.g., hydrolysis of the ester group).
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization is essential to isolate the (2E)-isomer selectively.
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2,4-Dihydroxyacetophenone + Hydrazine hydrate (EtOH, reflux, 4h) | Hydrazone formation |
| 2 | Methyl chloroformate (DMF, 0°C, 2h) | Esterification |
| 3 | Column chromatography (SiO₂, hexane:EtOAc 7:3) | Purification |
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry (e.g., (2E)-configuration) and confirms intramolecular hydrogen bonding between hydroxyl and carbonyl groups .
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.2–7.8 ppm) and hydrazine NH signals (δ 8.5–10.5 ppm).
- ¹³C NMR : Confirms carbonyl (C=O, δ 165–175 ppm) and methoxy (δ 50–55 ppm) groups .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 295.1) .
Q. Common Pitfalls :
- Solvent residues in NMR spectra may obscure signals; use deuterated solvents and thorough drying.
- Isomerization during crystallization can skew SCXRD results; monitor reaction progress with TLC .
Advanced: How does the (2E)-configuration influence the compound’s bioactivity and reactivity?
The (2E)-isomer’s planar hydrazone linkage enables:
Q. Experimental Validation :
- Docking Studies : Molecular modeling shows stronger binding affinity of the (2E)-isomer to tyrosinase (ΔG = −8.2 kcal/mol) compared to the (2Z)-form (ΔG = −6.5 kcal/mol) .
- Antioxidant Assays : The (2E)-isomer exhibits higher radical scavenging activity (IC₅₀ = 12 µM vs. 28 µM for (2Z)) due to stabilized phenolic radicals .
Advanced: What strategies resolve discrepancies between crystallographic and spectroscopic data for this compound?
Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent interactions:
- Dynamic NMR : Detects slow equilibria (e.g., keto-enol tautomers) at low temperatures (−40°C) .
- SCXRD with Variable Temperature : Captures conformational changes; e.g., disordered solvent molecules in ’s structure were modeled at 296 K but resolved at 150 K .
- Complementary Techniques : Pair IR (to confirm hydrogen bonding) with XRD to distinguish static vs. dynamic disorder .
Case Study :
In a 2022 study, conflicting NMR and XRD data for a hydrazone derivative were resolved by SCXRD at 100 K, revealing a minor tautomer (15% abundance) undetected by NMR .
Advanced: What mechanistic insights explain its interactions with biological targets (e.g., enzymes or DNA)?
- Enzyme Inhibition : The compound’s hydrazone group chelates metal ions (e.g., Cu²⁺ in tyrosinase), disrupting catalytic activity. Kinetic assays show non-competitive inhibition (Ki = 4.3 µM) .
- DNA Intercalation : Planar aromatic regions insert between base pairs, as shown via UV-Vis hypochromicity (Δλ = 40 nm) and ethidium bromide displacement assays .
Q. Key Findings :
| Target | Mechanism | Assay | Result |
|---|---|---|---|
| Tyrosinase | Metal chelation | Lineweaver-Burk plot | Non-competitive inhibition |
| DNA | Intercalation | Fluorescence quenching | Kb = 1.2 × 10⁵ M⁻¹ |
Q. Challenges :
- False positives in enzyme assays due to redox side reactions; include control experiments with scavengers (e.g., catalase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
